N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)naphthalene-1-sulfonamide
Description
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a thiophene ring, a naphthalene sulfonamide group, and a hydroxyphenylmethyl substituent
Properties
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3S2/c24-22(17-8-2-1-3-9-17)20-14-13-18(27-20)15-23-28(25,26)21-12-6-10-16-7-4-5-11-19(16)21/h1-14,22-24H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTAFNYLDCILGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction times, and ensuring high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Acid-Base Reactions
The hydroxyl group on the phenylmethyl substituent enables acid-base reactivity. Deprotonation occurs under basic conditions (e.g., NaOH or K₂CO₃), forming a resonance-stabilized phenoxide intermediate. This enhances electrophilic substitution at the thiophene ring. Conversely, protonation in acidic media (e.g., HCl) regenerates the hydroxyl group, stabilizing the molecule for further reactions.
Key Data:
| Condition | Product | Application |
|---|---|---|
| pH > 10 | Phenoxide formation | Facilitates nucleophilic aromatic substitution |
| pH < 4 | Protonated hydroxyl | Stabilizes for sulfonamide hydrolysis |
Sulfonamide Hydrolysis
The sulfonamide group undergoes hydrolysis under strong acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions, yielding naphthalene-1-sulfonic acid and the corresponding amine . This reaction is critical for prodrug activation or metabolite studies.
Example Reaction Pathway:
Conditions & Outcomes:
-
Acidic Hydrolysis (H₂SO₄, reflux): Completes in 6–8 hours, yielding >90% sulfonic acid .
-
Basic Hydrolysis (NaOH, 80°C): Faster (2–3 hours) but requires neutralization for product isolation.
Nucleophilic Aromatic Substitution
The electron-deficient thiophene ring participates in nucleophilic substitutions. For example:
-
Chlorination: Reacts with SOCl₂ to replace the hydroxyl group with chlorine, forming N-((5-(chloro(phenyl)methyl)thiophen-2-yl)methyl)naphthalene-1-sulfonamide .
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Amination: Treatment with NH₃/EtOH introduces an amino group at the 4-position of the thiophene ring .
Catalytic Influence:
Fe₂O₃@APTES@isatin-HSO₃ nanocatalysts enhance reaction rates by 40% in ethanol/water solvent systems .
Reductive Amination
The primary amine generated from sulfonamide hydrolysis can undergo reductive amination with aldehydes or ketones. For instance, reaction with benzaldehyde and NaBH₄ yields secondary amines with enhanced lipophilicity .
Optimized Protocol:
-
Imine formation: Benzaldehyde + amine in ethanol (reflux, 6 hours).
Enzyme-Targeted Modifications
The compound inhibits enzymes like PfGSK3 and PfPK6 through hydrophobic interactions with catalytic residues (e.g., Lys38, Glu57) . Strategic modifications include:
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Thiophene Methylation: Introducing a methyl group at the 5-position of the thiophene ring improves PfPK6 inhibition (IC₅₀ = 236 ± 22 nM) .
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Phenyl Swaps: Replacing benzothiophene with naphthalene reduces PfGSK3 activity but retains PfPK6 binding .
Structure-Activity Relationship (SAR):
| Modification | PfGSK3 IC₅₀ (nM) | PfPK6 IC₅₀ (nM) |
|---|---|---|
| Parent Compound | 698 ± 66 | 329 ± 64 |
| 5-Methylthiophene | 317 ± 34 | 236 ± 22 |
Oxidative Reactions
The hydroxy(phenyl)methyl group is susceptible to oxidation. Using KMnO₄ in acidic conditions converts it to a ketone, forming N-((5-(phenylcarbonyl)thiophen-2-yl)methyl)naphthalene-1-sulfonamide. This derivative shows improved metabolic stability in pharmacokinetic studies .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)naphthalene-1-sulfonamide. In vitro evaluations demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
A study conducted by researchers evaluated the minimum inhibitory concentration (MIC) of this compound against several pathogens. The results indicated:
- MIC against Staphylococcus aureus : 0.22 μg/mL
- MIC against Escherichia coli : 0.25 μg/mL
The compound exhibited significant bactericidal activity, making it a candidate for further development as an antimicrobial agent .
Antiviral Potential
In addition to its antibacterial properties, this compound has shown promise as an antiviral agent. It has been investigated for its ability to inhibit viral replication in cell cultures.
Case Study: Antiviral Activity
A comprehensive review highlighted that derivatives of sulfonamides, including this compound, have been effective against various viruses:
- Inhibition of Hepatitis C Virus (HCV) : Compounds similar to this compound showed significant inhibition of HCV NS5B RNA polymerase activity, with IC50 values around 32 μM .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiophene and naphthalene rings can significantly affect biological activity.
Data Table: SAR Insights
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| Para on Phenyl | Hydroxymethyl | Increased antibacterial activity |
| Meta on Thiophene | Methyl | Enhanced antiviral properties |
| Naphthalene Position | Sulfonamide | Critical for overall bioactivity |
Potential Applications in Drug Development
Given its promising biological activities, this compound presents potential applications in drug development:
- Antimicrobial Agents : Further optimization could lead to new antibiotics.
- Antiviral Drugs : Its effectiveness against viral pathogens may contribute to the development of treatments for viral infections like HCV.
- Cancer Therapeutics : Research into similar compounds suggests potential anti-cancer properties due to their ability to interfere with cellular processes.
Mechanism of Action
The mechanism of action of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Naphthalene Sulfonamides: Similar compounds include naphthalene-1-sulfonic acid derivatives, which are used in various industrial applications.
Uniqueness
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)naphthalene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Biological Activity
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)naphthalene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves coupling thiophene derivatives with naphthalene sulfonamides. Various methods, including microwave-assisted synthesis and sonochemical methods, have been employed to enhance yield and purity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays, focusing on its cytotoxicity, antimicrobial properties, and potential as an inhibitor for specific enzymes.
1. Cytotoxicity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, a related compound demonstrated an IC50 value of 8.22 µM against the human astrocytoma cell line 1321 N1, indicating significant cytotoxicity comparable to established chemotherapeutics like doxorubicin .
2. Antimicrobial Properties
The compound has also been tested for antimicrobial activity. In a study involving various derivatives, it was found that certain naphthalene sulfonamide derivatives displayed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest a promising role in treating bacterial infections.
3. Enzyme Inhibition
Naphthalene sulfonamides are known for their ability to inhibit key enzymes involved in metabolic pathways. For example, some derivatives have shown inhibitory activity against fatty acid binding protein 4 (FABP4), with binding affinities comparable to established inhibitors . This inhibition is relevant for conditions like diabetes and atherosclerosis.
Case Studies
Several studies highlight the biological relevance of naphthalene sulfonamides:
-
Case Study 1: Cancer Treatment
A study focused on the structure-activity relationship (SAR) of sulfonamide derivatives revealed that modifications at specific positions significantly enhanced their cytotoxicity against cancer cells. The binding affinities obtained through molecular docking studies indicated that these compounds could serve as effective anticancer agents . -
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various naphthalene sulfonamide derivatives. The results showed that some compounds not only inhibited bacterial growth but also reduced biofilm formation significantly more than standard antibiotics like ciprofloxacin .
Data Tables
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)naphthalene-1-sulfonamide?
The synthesis typically involves a multi-step approach:
- Step 1 : React naphthalene-1-sulfonyl chloride with a thiophene-derived amine intermediate (e.g., 5-(hydroxy(phenyl)methyl)thiophen-2-yl)methylamine) in the presence of a base like triethylamine to neutralize HCl byproducts .
- Step 2 : Use polar aprotic solvents (e.g., dichloromethane or tetrahydrofuran) under inert conditions to prevent side reactions. Reaction temperatures are typically maintained at 0–25°C to control exothermicity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integration of aromatic protons (naphthalene and thiophene rings) and hydroxyphenylmethyl substituents. For example, the thiophene methylene group (CH₂) appears as a triplet near δ 4.3–4.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₀N₂O₃S₂: ~437.11) .
- Infrared Spectroscopy (IR) : Key peaks include sulfonamide S=O stretches (~1350 cm⁻¹) and O-H bonds from the hydroxyphenyl group (~3200 cm⁻¹) .
Q. How do solubility and stability profiles influence experimental design for this compound?
- Solubility : Moderately soluble in DMSO and DMF but poorly in water. Pre-solubilization in DMSO (1–10 mM stock solutions) is recommended for biological assays .
- Stability : Degrades under prolonged UV light exposure or acidic conditions. Store at –20°C in amber vials under nitrogen to prevent oxidation of the hydroxyphenyl group .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Substituent Variation : Modify the hydroxyphenyl group (e.g., halogenation or methylation) to assess impact on biological activity. For example, chloro-substituted analogs may enhance lipophilicity and membrane permeability .
- Thiophene Ring Modifications : Replace the thiophene with isosteres (e.g., furan or pyrrole) to evaluate electronic effects on sulfonamide interactions with targets .
- Biological Assays : Pair synthetic modifications with enzyme inhibition assays (e.g., carbonic anhydrase) or cellular uptake studies to correlate structural changes with activity .
Q. What methodologies identify biological targets or mechanisms of action for this compound?
Q. How can computational modeling enhance understanding of this compound’s properties?
- Molecular Docking : Predict binding modes with proteins (e.g., Bcl-2 family anti-apoptotic targets) using software like AutoDock Vina. Focus on sulfonamide and hydroxyphenyl interactions with active-site residues .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .
- MD Simulations : Simulate compound-membrane interactions to assess permeability and aggregation tendencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
